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Compound of Interest

Compound Name: 2-Amino-2-methylpropanamide

Cat. No.: B190125 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-2-methylpropanamide (CAS: 16252-90-7), a simple amino acid derivative. Due to the

limited availability of public experimental spectra for this specific molecule, this document

combines referenced experimental details with predicted data to offer a valuable resource for

identification and characterization. All predicted data is clearly identified.

Data Presentation
The following tables summarize the available and predicted spectroscopic data for 2-Amino-2-
methylpropanamide.

Table 1: Predicted ¹H NMR Spectroscopic Data
Disclaimer: The following ¹H NMR data is predicted by computational software and has not

been experimentally verified. Actual chemical shifts and multiplicities may vary.

Protons
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Integration

-CH₃ (x2) 1.25 Singlet 6H

-NH₂ (amino) 1.5 (broad) Singlet (broad) 2H

-NH₂ (amide) 6.8 / 7.5 (broad) Singlet (broad) 2H
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Table 2: Predicted ¹³C NMR Spectroscopic Data
Disclaimer: The following ¹³C NMR data is predicted by computational software and has not

been experimentally verified. Actual chemical shifts may vary.

Carbon Atom Predicted Chemical Shift (ppm)

-C(CH₃)₂ 56.0

-CH₃ 25.0

C=O 180.0

Table 3: Infrared (IR) Spectroscopy Data
An experimental Fourier Transform Infrared (FTIR) spectrum for 2-Amino-2-
methylpropanamide is available in the SpectraBase database, acquired using a KBr-Pellet

technique on a Bruker IFS 85 instrument.[1] While the full peak list is not publicly accessible,

the characteristic absorption bands for its functional groups are expected in the following

regions:

Functional Group
Expected Absorption
Range (cm⁻¹)

Description

N-H Stretch (Amine & Amide) 3400 - 3100
Two or more bands, can be

broad

C-H Stretch (Alkyl) 2980 - 2850 Sharp peaks

C=O Stretch (Amide I) ~1680 - 1630 Strong, sharp peak

N-H Bend (Amine/Amide II) ~1640 - 1550 Medium to strong peak

C-N Stretch ~1250 - 1020 Medium intensity

Mass Spectrometry (MS) Data
Experimental mass spectrometry data for 2-Amino-2-methylpropanamide is not readily

available in public databases.
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Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid

organic compound like 2-Amino-2-methylpropanamide.

General Spectroscopic Analysis Workflow

Sample Preparation Data Acquisition Data Analysis

Conclusion

Solid Sample:
2-Amino-2-methylpropanamide

Dissolve in
Deuterated Solvent

(e.g., DMSO-d6)

Grind with KBr
& Press into Pellet

Prepare for
Direct Insertion Probe

NMR Spectrometer
(¹H, ¹³C)

FTIR Spectrometer

Mass Spectrometer
(e.g., EI source)

Process Spectra:
- Chemical Shifts

- Integration
- Multiplicity

Identify Functional
Group Absorptions

Determine Molecular Ion
& Fragmentation Pattern

Structural Elucidation
&

Characterization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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